Cas no 2228262-83-5 (3-(6-methoxypyridin-2-yl)but-3-en-1-amine)
3-(6-methoxypyridin-2-yl)but-3-en-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(6-methoxypyridin-2-yl)but-3-en-1-amine
- EN300-1810913
- 2228262-83-5
-
- Inchi: 1S/C10H14N2O/c1-8(6-7-11)9-4-3-5-10(12-9)13-2/h3-5H,1,6-7,11H2,2H3
- InChI Key: IJONMBANJINWFH-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(C(=C)CCN)=N1
Computed Properties
- Exact Mass: 178.110613074g/mol
- Monoisotopic Mass: 178.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 48.1Ų
3-(6-methoxypyridin-2-yl)but-3-en-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1810913-1g |
3-(6-methoxypyridin-2-yl)but-3-en-1-amine |
2228262-83-5 | 1g |
$1458.0 | 2023-09-19 | ||
| Enamine | EN300-1810913-5g |
3-(6-methoxypyridin-2-yl)but-3-en-1-amine |
2228262-83-5 | 5g |
$4226.0 | 2023-09-19 | ||
| Enamine | EN300-1810913-10g |
3-(6-methoxypyridin-2-yl)but-3-en-1-amine |
2228262-83-5 | 10g |
$6266.0 | 2023-09-19 | ||
| Enamine | EN300-1810913-0.05g |
3-(6-methoxypyridin-2-yl)but-3-en-1-amine |
2228262-83-5 | 0.05g |
$1224.0 | 2023-09-19 | ||
| Enamine | EN300-1810913-0.1g |
3-(6-methoxypyridin-2-yl)but-3-en-1-amine |
2228262-83-5 | 0.1g |
$1283.0 | 2023-09-19 | ||
| Enamine | EN300-1810913-0.25g |
3-(6-methoxypyridin-2-yl)but-3-en-1-amine |
2228262-83-5 | 0.25g |
$1341.0 | 2023-09-19 | ||
| Enamine | EN300-1810913-0.5g |
3-(6-methoxypyridin-2-yl)but-3-en-1-amine |
2228262-83-5 | 0.5g |
$1399.0 | 2023-09-19 | ||
| Enamine | EN300-1810913-1.0g |
3-(6-methoxypyridin-2-yl)but-3-en-1-amine |
2228262-83-5 | 1g |
$1458.0 | 2023-06-03 | ||
| Enamine | EN300-1810913-2.5g |
3-(6-methoxypyridin-2-yl)but-3-en-1-amine |
2228262-83-5 | 2.5g |
$2856.0 | 2023-09-19 | ||
| Enamine | EN300-1810913-5.0g |
3-(6-methoxypyridin-2-yl)but-3-en-1-amine |
2228262-83-5 | 5g |
$4226.0 | 2023-06-03 |
3-(6-methoxypyridin-2-yl)but-3-en-1-amine Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 3-(6-methoxypyridin-2-yl)but-3-en-1-amine
Introduction to 3-(6-methoxypyridin-2-yl)but-3-en-1-amine (CAS No. 2228262-83-5)
3-(6-methoxypyridin-2-yl)but-3-en-1-amine, with the CAS number 2228262-83-5, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a methoxy-substituted pyridine ring and an allylic amine moiety. These structural elements contribute to its potential biological activities and pharmacological properties, making it a subject of interest for various applications in drug discovery and development.
The chemical structure of 3-(6-methoxypyridin-2-yl)but-3-en-1-amine can be represented as C10H13N2O. The presence of the methoxy group on the pyridine ring imparts significant electronic and steric effects, which can influence the compound's reactivity and binding affinity to biological targets. The allylic amine functionality, on the other hand, provides a versatile handle for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Recent studies have highlighted the potential of 3-(6-methoxypyridin-2-yl)but-3-en-1-amine in various therapeutic areas. One notable area of research is its activity as a modulator of ion channels and receptors. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent activity as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in cognitive functions and has been implicated in several neurological disorders, including Alzheimer's disease and schizophrenia. The ability of 3-(6-methoxypyridin-2-yl)but-3-en-1-amine to enhance α7 nAChR function makes it a promising lead compound for the development of novel therapeutic agents targeting these conditions.
In addition to its potential as a PAM, 3-(6-methoxypyridin-2-yl)but-3-en-1-amine has also shown promise in the treatment of inflammatory diseases. Research conducted at the University of California, San Francisco, demonstrated that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 3-(6-methoxypyridin-2-yl)but-3-en-1-amine could be developed into an effective treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 3-(6-methoxypyridin-2-yl)but-3-en-1-amine have also been investigated to assess its suitability for therapeutic applications. Studies have shown that this compound exhibits favorable oral bioavailability and metabolic stability, which are crucial factors for drug development. Furthermore, preliminary toxicity studies indicate that 3-(6-methoxypyridin-2-yl)but-3-en-1-amnine has a good safety profile, with no significant adverse effects observed at therapeutic doses.
In conclusion, 3-(6-methoxypyridin-2-y)butyrenenamine (CAS No. 2228262--5) represents a promising candidate for further exploration in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive lead compound for the development of novel therapeutics targeting neurological disorders, inflammatory diseases, and other conditions. Ongoing research continues to uncover new insights into the mechanisms of action and potential applications of this compound, underscoring its significance in the field.
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